

In-depth Technical Guide to Cyromazine-d4 in Scientific Research

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Compound of Interest

Compound Name: *Cyromazine-d4*

Cat. No.: *B588538*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cyromazine-d4**, a deuterated stable isotope of the insect growth regulator cyromazine. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize **Cyromazine-d4** as an internal standard in analytical methodologies. This document details its chemical properties, analytical applications, and the biological pathways it helps to elucidate.

Core Concepts and Properties

Cyromazine-d4 is a synthetic, isotopically labeled form of cyromazine where four hydrogen atoms on the cyclopropyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] Its chemical and biological properties are nearly identical to those of cyromazine, allowing it to mimic the behavior of the unlabeled analyte during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.

Physicochemical Properties

A summary of the key physicochemical properties of **Cyromazine-d4** and its unlabeled counterpart, cyromazine, is presented in Table 1. This data is essential for method development, including the selection of appropriate solvents and analytical instrumentation.

Property	Cyromazine-d4	Cyromazine	Reference(s)
Molecular Formula	C ₆ H ₆ D ₄ N ₆	C ₆ H ₁₀ N ₆	[2][3]
Molecular Weight	170.21 g/mol	166.19 g/mol	[2][3]
CAS Number	1219804-19-9	66215-27-8	[3]
Appearance	Crystalline solid	Crystalline solid	[4]
Melting Point	Not explicitly available	219-222 °C	[4]
Water Solubility	Not explicitly available	Moderately soluble	[4]
pKa	Not explicitly available	5.2 (moderately basic)	[4]

Analytical Applications and Experimental Protocols

Cyromazine-d4 is primarily used as an internal standard in the quantitative analysis of cyromazine residues in various matrices, including animal feed, tissues, and environmental samples.[1] Its use significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and procedural losses.

QuEChERS Method for Cyromazine Analysis in Poultry Feed

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products. A detailed protocol for the analysis of cyromazine in poultry feed using **Cyromazine-d4** as an internal standard is provided below.

Experimental Workflow for QuEChERS Analysis



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Caption: QuEChERS experimental workflow for cyromazine analysis.

Methodology:

- Sample Preparation:
 - Homogenize a representative sample of poultry feed.
 - Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.
 - Spike the sample with a known amount of **Cyromazine-d4** internal standard solution.
 - Add 10 mL of acetonitrile to the tube.
- Extraction:
 - Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).
 - Cap the tube and shake vigorously for 1 minute.
 - Centrifuge the tube at a speed greater than 3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18).
 - Vortex the dSPE tube for 30 seconds.
 - Centrifuge at a speed greater than 3000 rpm for 5 minutes.
- Analysis:
 - Filter the supernatant through a 0.22 μ m syringe filter.
 - Inject an aliquot of the filtered extract into an LC-MS/MS system for quantification.

Method Validation Data

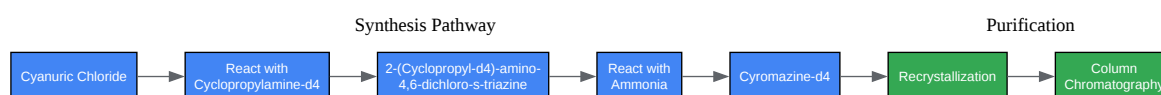
The use of **Cyromazine-d4** as an internal standard has been validated in numerous studies. Table 2 summarizes typical method validation parameters for the analysis of cyromazine in various matrices.

Parameter	Matrix	Method	Recovery (%)	RSD (%)	LOQ (mg/kg)	Reference(s)
Linearity (R ²)	Poultry Feed	QuEChER S LC-MS/MS	-	-	-	>0.99
Recovery	Poultry Feed	QuEChER S LC-MS/MS	75.0 ± 6.2	-	-	[5]
LOD	Poultry Feed	QuEChER S LC-MS/MS	-	-	0.028	[5]
LOQ	Poultry Feed	QuEChER S LC-MS/MS	-	-	0.094	[5]
Recovery	Eggs	QuEChER S HPLC-UV	102.4	<10	-	[6]
LOQ	Eggs	QuEChER S HPLC-UV	-	-	0.016	[6]
Recovery	Soil	LC-UV	97 ± 16	-	0.01	[7]
Recovery	Soil	GC-MSD	107 ± 9.9	-	0.01	[7]
Recovery	Milk and Pork	HPLC	84.5 - 90.8	3.1 - 7.8	0.02	[8]
Recovery	Livestock Products	LC-MS/MS	77.2 - 92.1	<6.1	-	[9]

Synthesis of Cyromazine-d4

While specific, detailed synthesis protocols for **Cyromazine-d4** are not readily available in the public domain, a general approach can be inferred from the synthesis of unlabeled cyromazine and standard deuterium labeling techniques. The synthesis of cyromazine typically involves the reaction of 2-cyclopropylamino-4-chloro-6-amino-s-triazine with ammonia.[10]

Proposed Synthesis Workflow for **Cyromazine-d4**



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Caption: A proposed synthetic workflow for **Cyromazine-d4**.

A plausible route for the synthesis of **Cyromazine-d4** would involve using a deuterated starting material, such as cyclopropylamine-d4, in a similar reaction scheme. The final product would then be purified using techniques like recrystallization and column chromatography. General methods for deuterium labeling often involve H/D exchange reactions using deuterium oxide (D₂O) under catalytic conditions.[11]

Biological Significance and Signaling Pathways

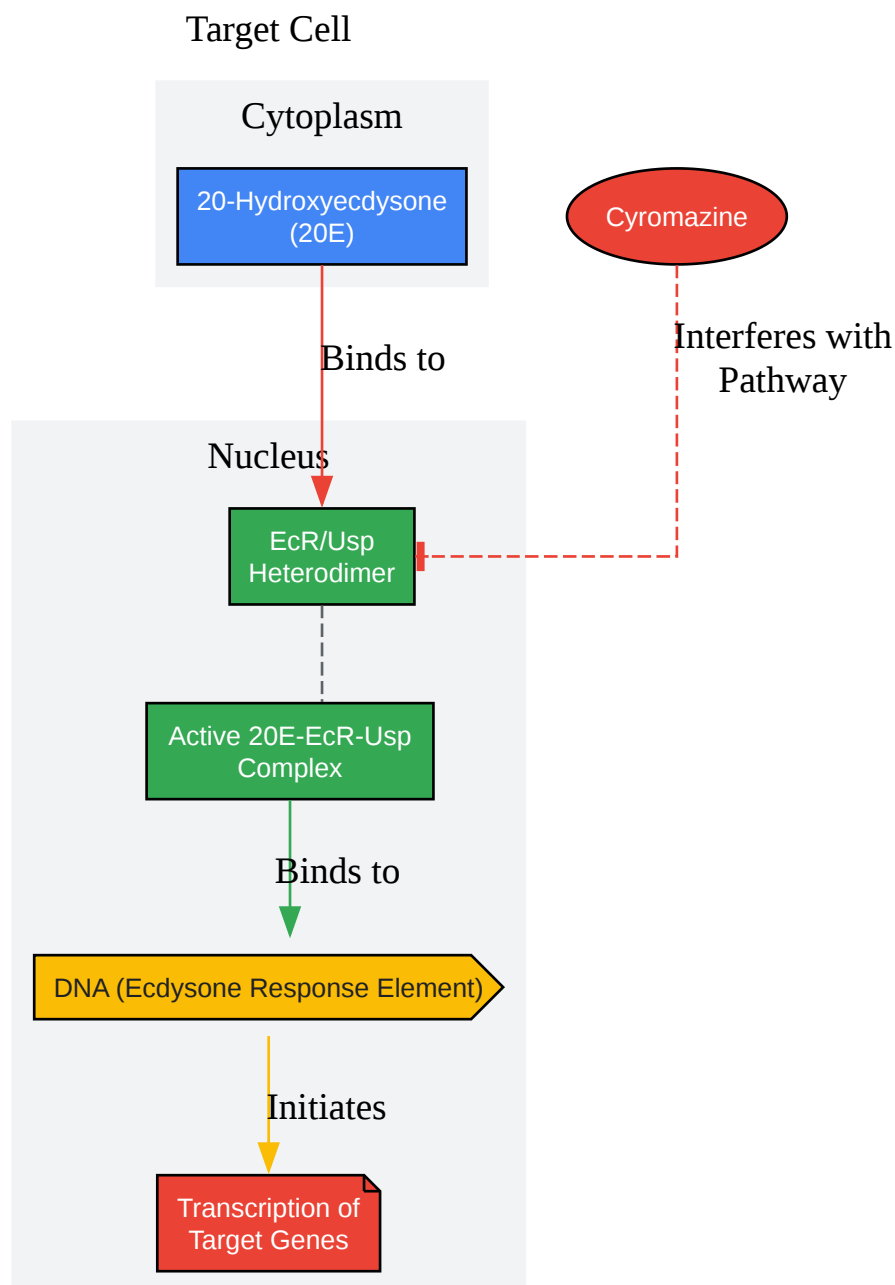
Cyromazine acts as an insect growth regulator by interfering with the molting process in susceptible insect species. Its mode of action is believed to be linked to the ecdysone signaling pathway.[1][3][12] Ecdysone is a crucial steroid hormone in insects that controls molting and metamorphosis.

Cyromazine's interference with this pathway disrupts the normal development of insect larvae, leading to their inability to molt and eventual death. The use of **Cyromazine-d4** in metabolic studies helps to trace the fate of cyromazine in biological systems and understand its transformation products.

Ecdysone Signaling Pathway

The ecdysone signaling pathway is a complex cascade that begins with the binding of the active form of ecdysone, 20-hydroxyecdysone (20E), to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (Usp).^{[13][14]} This ligand-receptor complex then binds to specific DNA response elements, initiating the transcription of genes involved in molting and metamorphosis.

Simplified Ecdysone Signaling Pathway



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Caption: Simplified ecdysone signaling pathway and the point of interference by cyromazine.

Metabolic Pathway of Cyromazine

In both target and non-target organisms, as well as in the environment, cyromazine is primarily metabolized through dealkylation of the cyclopropyl group, leading to the formation of

melamine. This metabolic transformation is a key area of study where **Cyromazine-d4** is invaluable for tracing the parent compound and its metabolites.

Metabolic Degradation of Cyromazine



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Caption: Primary metabolic pathway of cyromazine to melamine.

Conclusion

Cyromazine-d4 is an essential tool for the accurate quantification of cyromazine in a variety of scientific applications. Its use as an internal standard in methods like QuEChERS coupled with LC-MS/MS provides reliable data for residue analysis, metabolic studies, and environmental monitoring. Understanding its properties, analytical methodologies, and the biological pathways it helps to investigate is crucial for researchers and scientists working in the fields of agriculture, environmental science, and drug development. This guide serves as a foundational resource to support these endeavors.

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